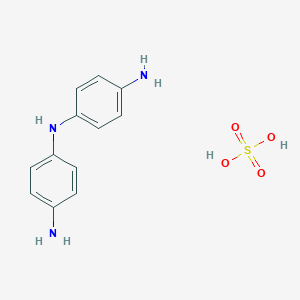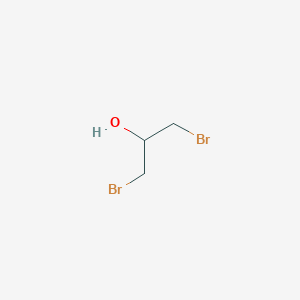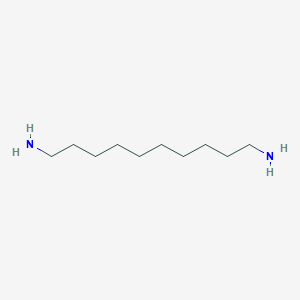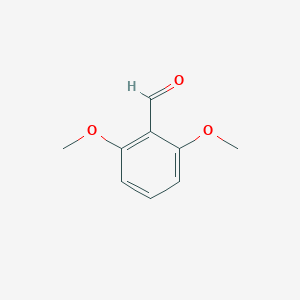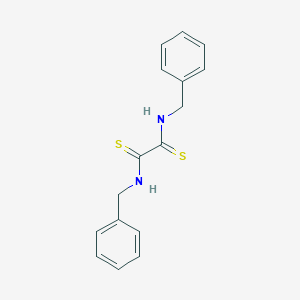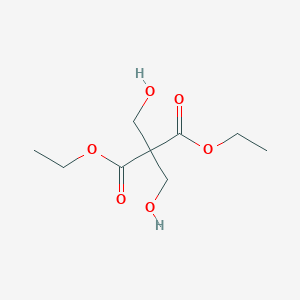
Diethyl bis(hydroxymethyl)malonate
Übersicht
Beschreibung
Diethyl bis(hydroxymethyl)malonate is a chemical compound that has been studied for its reactivity and potential applications in various chemical reactions. It is known for its ability to form spiro structures when reacted with certain reagents, such as octachlorocyclotetraphosphazatetraene, as demonstrated in the research where various derivatives of diethyl bis(hydroxymethyl)malonate were isolated and characterized .
Synthesis Analysis
The synthesis of diethyl bis(hydroxymethyl)malonate and its derivatives can involve different chemical strategies. For instance, the Mitsunobu reaction has been employed to alkylate malonate esters, although simple dialkyl malonate esters like diethyl malonate exhibit limited scope as carbon nucleophiles. However, bis(2,2,2-trifluoroethyl) malonate, a related compound, shows better reactivity, suggesting that the substitution pattern on the malonate can significantly affect its reactivity in such reactions .
Molecular Structure Analysis
The molecular structure of diethyl bis(hydroxymethyl)malonate derivatives has been explored using nuclear magnetic resonance (NMR) spectroscopy. The derivatives formed from the reaction with octachlorocyclotetraphosphazatetraene were found to have spiro structures, with the bis derivatives exhibiting 2,2,4,4- and 2,2,6,6-structures. These findings were supported by 31P, 1H, and 13C NMR spectroscopic investigations .
Chemical Reactions Analysis
Diethyl bis(hydroxymethyl)malonate participates in various chemical reactions, forming different types of derivatives. For example, it can react with octachlorocyclotetraphosphazatetraene to yield a series of derivatives with varying degrees of substitution. The type of products and their structures can be compared to those derived from other diols, such as propane-1,3-diol and 2,2-dimethylpropane-1,3-diol, indicating the versatility of diethyl bis(hydroxymethyl)malonate in forming phosphorus-nitrogen compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl bis(hydroxymethyl)malonate derivatives can be influenced by their molecular structure. For instance, the crystal structure analysis of substituted diethyl malonate, a related compound, shows that it crystallizes in the monoclinic class with specific cell parameters. The structure is characterized by intermolecular hydrogen bonds, leading to the formation of one-dimensional chains. Such structural features are crucial in determining the physical properties and reactivity of these compounds . Additionally, the supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates is influenced by hydrogen bonding due to regioisomerism, which affects their crystallization and molecular packing .
Wissenschaftliche Forschungsanwendungen
-
Preparation of 1,3-dioxanes
- Field : Organic Chemistry
- Application : Diethyl bis(hydroxymethyl)malonate is used as a reagent for preparing 1,3-dioxanes .
- Method : This involves the reaction of Diethyl bis(hydroxymethyl)malonate with acetals, aldehydes, and ketones .
- Results : The outcome of this process is the formation of 1,3-dioxanes .
-
Preparation of Substituted Malonic, Acrylic, and Isobutyric Esters
- Field : Organic Chemistry
- Application : Diethyl bis(hydroxymethyl)malonate is used as an intermediate for the preparation of substituted malonic, acrylic, and isobutyric esters .
- Method : The specific methods of application or experimental procedures would depend on the specific ester being synthesized .
- Results : The result of this process is the formation of substituted malonic, acrylic, and isobutyric esters .
Safety And Hazards
Zukünftige Richtungen
While specific future directions are not mentioned in the sources, the use of Diethyl bis(hydroxymethyl)malonate in the preparation of 1,3-dioxanes from acetals, aldehydes, and ketones, as well as its role as an intermediate in the preparation of various esters, suggests potential applications in organic synthesis .
Eigenschaften
IUPAC Name |
diethyl 2,2-bis(hydroxymethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHBOKEUIHYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(CO)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885143 | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl bis(hydroxymethyl)malonate | |
CAS RN |
20605-01-0 | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20605-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl bis(hydroxymethyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)
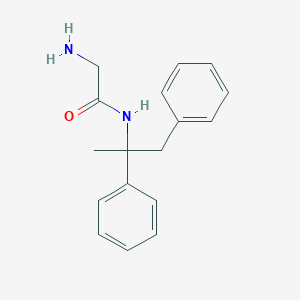
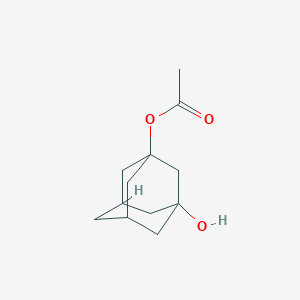
![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)
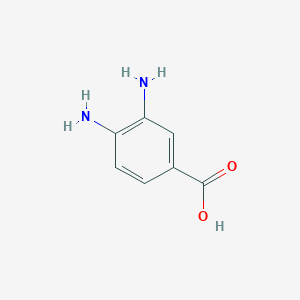
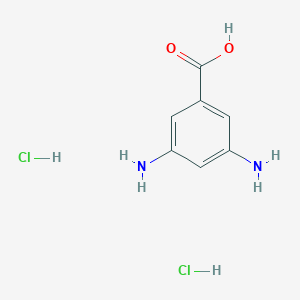
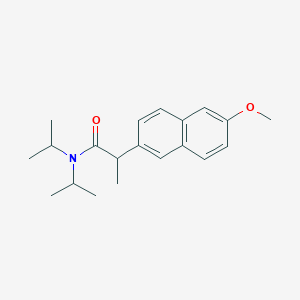
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
